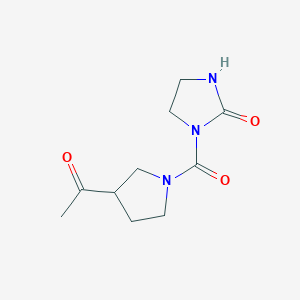
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, also known as DBPC, is a cyclopropane derivative that has been widely used in scientific research. DBPC is a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR), which plays a crucial role in various physiological and pathological processes.
Mecanismo De Acción
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid acts as a competitive antagonist of nAChR. It binds to the receptor site and prevents the binding of acetylcholine, which is the endogenous ligand of nAChR. By blocking the activation of nAChR, (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid inhibits the downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce pain sensation, and inhibit addictive behaviors. (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid is its high selectivity for nAChR. This allows researchers to study the specific role of nAChR in various physiological and pathological processes. However, one of the limitations of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid is its relatively low potency compared to other nAChR antagonists. This can make it difficult to achieve complete inhibition of nAChR in some experimental settings.
Direcciones Futuras
There are several future directions for the research on (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid. One area of research is the development of more potent and selective nAChR antagonists that can be used in a wider range of experimental settings. Another area of research is the investigation of the role of nAChR in various neurological and psychiatric disorders, such as depression and anxiety. Additionally, the development of novel therapeutic agents that target nAChR could have important implications for the treatment of these disorders.
Métodos De Síntesis
The synthesis of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid involves the reaction of (R)-glycidyl butyrate with 3,5-dibromopyridine in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with sodium hydroxide to yield (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid. The yield of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid can be improved by using a chiral auxiliary in the synthesis process.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has been widely used in scientific research as a tool to study the function of nAChR. It has been used to investigate the role of nAChR in various physiological processes such as learning and memory, pain sensation, and addiction. (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has also been used to study the pathophysiology of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO2/c10-4-1-7(11)8(12-3-4)5-2-6(5)9(13)14/h1,3,5-6H,2H2,(H,13,14)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVXLWFKQJZHHK-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)

![8-(Azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2503441.png)






![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)
![N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide](/img/structure/B2503452.png)
![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)
![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)
